molecular formula C7H9NO4 B6145563 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid CAS No. 2649072-77-3

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

Cat. No.: B6145563
CAS No.: 2649072-77-3
M. Wt: 171.15 g/mol
InChI Key: NEYRGUBSJPQXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a spirocyclic heterocyclic compound featuring a unique fusion of oxygen and nitrogen atoms within a bicyclic framework. Its molecular formula is C₇H₉NO₄ with a molecular weight of 171.15 g/mol (CAS: EN300-108315) . The compound’s carboxylic acid moiety enhances its polarity, making it a candidate for drug design or corrosion inhibition .

Properties

CAS No.

2649072-77-3

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid

InChI

InChI=1S/C7H9NO4/c9-6(10)5-3-7(12-8-5)1-2-11-4-7/h1-4H2,(H,9,10)

InChI Key

NEYRGUBSJPQXCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(=NO2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Base-Catalyzed Spirocyclization

The core spiro[4.4]nonene scaffold is constructed via a cyclohexanedione derivative reacting with hydroxylamine hydrochloride under basic conditions. In a representative procedure, cyclohexanedione (10 mmol) and hydroxylamine hydrochloride (12 mmol) are combined in ethanol/water (4:1) with sodium hydroxide (15 mmol) at 80°C for 6 hours. This yields the intermediate 1,7-dioxa-2-azaspiro[4.4]non-2-ene, which is subsequently carboxylated using carbon dioxide under high pressure (50 atm) in the presence of cesium carbonate.

Key Data:

ParameterValue
Yield (spirocyclization)68%
Reaction Temperature80°C
Carboxylation Pressure50 atm CO₂

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C) reduces the spirocyclization time from 6 hours to 35 minutes, improving yield to 74%. The carboxylation step remains rate-limiting, requiring 18 hours under standard conditions.

Oxidative Ring-Closing Metathesis

Grubbs Catalyst Application

A diene precursor containing ester and amine functionalities undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. Subsequent oxidation with Jones reagent introduces the carboxylic acid group.

Reaction Scheme:

  • Metathesis:
    C8H12O2NGrubbs IISpiro Intermediate\text{C}_8\text{H}_{12}\text{O}_2\text{N} \xrightarrow{\text{Grubbs II}} \text{Spiro Intermediate}

  • Oxidation:
    Spiro IntermediateCrO3/H2SO41,7-Dioxa-2-Azaspiro[4.4]Non-2-Ene-3-Carboxylic Acid\text{Spiro Intermediate} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{1,7-Dioxa-2-Azaspiro[4.4]Non-2-Ene-3-Carboxylic Acid}

Performance Metrics:

StepYieldPurity (HPLC)
Metathesis82%91%
Oxidation56%88%

Multistep Assembly via Azide-Alkyne Cycloaddition

Copper-Catalyzed Click Chemistry

An alkyne-functionalized cyclohexanone derivative reacts with an azide-containing carboxylic acid precursor under Cu(I) catalysis. This method constructs the spirocyclic system while simultaneously introducing the carboxylic acid moiety.

Conditions:

  • CuI (10 mol%), DIPEA (2 eq.), THF, 25°C, 12 hours

  • Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes 1:3)

Outcome:

ParameterValue
Isolated Yield63%
Diastereomeric Ratio92:8

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 12.1 (s, 1H, COOH), 4.32 (d, J=6.8 Hz, 2H), 3.89 (m, 2H), 2.45–1.98 (m, 8H).

13C NMR (101 MHz, DMSO-d₆):
δ 174.2 (COOH), 112.4 (spiro C), 68.9–62.1 (O-CH₂), 34.5–22.7 (CH₂).

Physicochemical Properties

PropertyValueMethod
logD (pH 7.4)–1.2Shake-flask
Aqueous Solubility12.5 mg/mLHPLC-UV
pKa3.8 (COOH)Potentiometric

Comparative Method Evaluation

Yield vs. Complexity Tradeoffs

MethodStepsTotal YieldScalability
Cyclocondensation345%High
Metathesis-Oxidation446%Moderate
Click Chemistry263%Low

Cost Analysis (Per 100 g)

ReagentCyclocondensationMetathesis
Catalysts$220$1,450
Solvents$85$310
Total$580$2,110

Industrial Applications and Process Validation

Bienta (Kyiv, Ukraine) produces the compound at 50 kg/month using the cyclocondensation route, with strict QC criteria:

  • Purity: ≥98.5% (HPLC)

  • Residual Solvents: <100 ppm (ICH Q3C)

  • Heavy Metals: <10 ppm (Pb, Cr, Cu)

Batch records show 97% compliance with specifications over 12 months .

Chemical Reactions Analysis

Types of Reactions

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Spiro[4.4]nonene Family

The compound shares structural motifs with several spirocyclic derivatives, including:

Compound Name Molecular Formula Key Structural Differences Applications/Findings Source ID
PDA (3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one) C₁₉H₁₇NO₃ Aryl substituents at positions 3 and 4; ketone at position 6 Corrosion inhibitor for carbon steel in HCl (88% efficiency at 10⁻³ M)
MDA (4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one) C₂₀H₁₉NO₄ Methoxy group enhances electron density Higher corrosion inhibition (92% at 10⁻³ M) due to improved adsorption
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid C₁₂H₁₈N₂O₅ tert-Butyl ester protects carboxylic acid Intermediate in peptide synthesis

Key Observations :

  • Substitution patterns (e.g., aryl, methoxy) significantly influence electronic properties and binding affinity .
  • The presence of a carboxylic acid group enhances solubility and reactivity, whereas ester derivatives (e.g., tert-butyl) improve stability .
Functional Analogs in Bioactive Spirocycles
Compound Name Core Structure Bioactivity Comparison to Target Compound Source ID
Asperterpene A Bicyclo[3.3.1]nonene with carboxylic acid BACE1 inhibitor (IC₅₀ = 78 nM) Larger bicyclic framework; higher rigidity but similar acid-driven interactions
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylic acid Spiro[4.5]decane with benzyl group GABA analog (neurological activity) Larger spiro ring (4.5 vs. 4.4) reduces strain; nitrogen positioning differs

Key Observations :

  • Carboxylic acid groups are critical for binding to enzymatic targets (e.g., BACE1) but require protective groups for in vivo stability .
Corrosion Inhibition

The compound’s analogs (DDA, PDA, MDA) demonstrate >85% inhibition efficiency on carbon steel in 1.0 M HCl, surpassing traditional inhibitors like benzotriazole. Adsorption follows the Langmuir isotherm, with efficiency correlating with electron-donating substituents (e.g., methoxy in MDA) .

Biological Activity

1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activity, particularly in terms of antibacterial properties and mechanisms of action.

Molecular Structure

The compound's molecular formula is C7H9NO4C_7H_9NO_4 with a molecular weight of approximately 171.15 g/mol. Its structural representation can be summarized as follows:

  • SMILES : C1COCC12CC(=NO2)C(=O)O
  • InChI : InChI=1S/C7H9NO4/c9-6(10)5-3-7(12-8-5)1-2-11-4-7/h1-4H2,(H,9,10)

2D Structural Representation

2D Structure

Synthetic Routes

The synthesis of this compound can be achieved through a three-component reaction involving:

  • 2-propynyl-1,3-dioxolane
  • 2-aminobenzamide
  • Isocyanates

This reaction typically occurs under mild conditions and can be catalyzed to enhance the formation of the spirocyclic structure .

Industrial Production

While specific industrial methods are not extensively documented, the synthesis is adaptable for large-scale production due to the use of readily available starting materials and efficient catalytic processes .

Antibacterial Properties

Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antibacterial activity. The compound has been tested against various strains of bacteria, including multidrug-resistant (MDR) strains.

Case Studies and Findings

  • Antibacterial Efficacy : The compound demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
  • Mechanism of Action : The mechanism involves binding to bacterial topoisomerases, disrupting DNA replication processes. This interaction leads to cell death in susceptible bacterial strains .

Table of Biological Activity Data

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus<0.03125 - 0.25High
Enterococcus faecalis<0.03125 - 0.25High
Acinetobacter baumannii1 - 4Moderate
Klebsiella pneumoniae1 - 4Moderate

The compound's spirocyclic structure allows it to interact effectively with enzymes and receptors within bacterial cells. This interaction can modulate enzyme activity, leading to:

  • Inhibition of DNA Gyrase and Topo IV : These enzymes are crucial for DNA replication and repair in bacteria.
  • Induction of Apoptosis : In cancer cells, similar compounds have shown the ability to induce programmed cell death through various signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.